The synthesis of OTS964 involves several steps that focus on creating a compound with high selectivity for TOPK. The key synthetic route includes:
Technical details indicate that OTS964 can be dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM, which facilitates its use in in vitro assays .
OTS964 has a complex molecular structure characterized by the following features:
The structural formula can be represented as follows:
This configuration is crucial for its interaction with the ATP-binding site of TOPK, leading to its inhibitory effects on kinase activity .
OTS964 primarily functions through the inhibition of TOPK activity. The chemical reactions relevant to its mechanism include:
Technical details from experimental setups indicate that OTS964 significantly reduces colony formation in treated cancer cell lines compared to untreated controls .
The mechanism by which OTS964 exerts its antitumor effects involves several key processes:
Data from animal models demonstrate that intravenous administration of OTS964 results in significant tumor growth inhibition without major side effects, showcasing its potential as a therapeutic agent .
OTS964 exhibits several important physical and chemical properties:
These properties are critical for both laboratory handling and potential clinical applications .
OTS964 has several promising applications in scientific research and potential therapeutic contexts:
OTS964 (chemical name: 5-[[2-methoxy-4-[(-1R)-1-methyl-2-(4-morpholinyl)ethyl]phenyl]amino]-2-methyl-4(1H)-quinazolinone) was initially characterized as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Subsequent rigorous studies identified Cyclin Dependent Kinase 11A as its primary biological target. Biochemical validation revealed that OTS964 binds Cyclin Dependent Kinase 11A with high affinity, exhibiting a dissociation constant (Kd) of 40 nM against Cyclin Dependent Kinase 11B (the nearly identical isoform encoded by the CDK11B gene) in purified enzyme systems [2] [9] [10]. Cellular validation confirmed this interaction:
Table 1: Biochemical and Cellular Validation of Cyclin Dependent Kinase 11A as Primary Target
Validation Method | Key Finding | Significance |
---|---|---|
Binding Affinity (Kd) | 40 nM for Cyclin Dependent Kinase 11B kinase domain [2] [9] [10] | Confirms high-affinity direct interaction |
CRISPR-Cas9 Knockout | CDK11B knockout confers resistance; TOPK/PBK knockout does not [4] [8] | Demonstrates functional dependency on CDK11, not TOPK/PBK |
Point Mutation (G223S) | Abolishes OTS964 binding and cellular efficacy [2] [4] | Identifies critical binding residue within CDK11 ATP-binding pocket |
Crystal Structure (7UKZ) | OTS964 bound to active-like CDK11 kinase domain [2] [5] | Reveals precise binding mode and structural basis for inhibition |
Despite the conclusive evidence establishing Cyclin Dependent Kinase 11A as the primary target responsible for OTS964's anti-cancer effects, significant ambiguity existed in early literature regarding its specificity:
Comprehensive kinase profiling reveals that OTS964, despite its relative selectivity within the Cyclin Dependent Kinase family, exhibits inhibitory activity against several off-target kinases at concentrations close to or exceeding those required for Cyclin Dependent Kinase 11A inhibition:
Table 2: Primary and Secondary Kinase Targets of OTS964
Kinase Target | Biochemical Potency (IC50 or Kd) | Cellular Relevance | Validated Primary Cellular Target? |
---|---|---|---|
Cyclin Dependent Kinase 11A/B | Kd = 40 nM [2] [9] [10]; Functional IC50 ~10-100 nM [1] [4] | Critical for mitotic progression; Cell death upon inhibition [2] [4] [5] | Yes |
T-LAK Cell-Originated Protein Kinase | IC50 = 28-353 nM [1] [6] [7] | Contributes to mitotic regulation; Knockout does not confer OTS964 resistance [4] [8] | No |
Tyrosine Kinase 2 | IC50 = 207 nM [1] [6] | Cytokine signaling; Relevance at >200 nM OTS964 unclear | No |
Cyclin Dependent Kinase 9 | IC50 = 538 nM [1] [6] | Transcription regulation; Potential contributor at higher concentrations | No |
Protein Kinase C Related Kinase 1 | IC50 = 508 nM [1] [6] | Cytoskeletal dynamics, cell motility; Potential contributor at higher concentrations | No |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8